(R)-2-aminomethyl butyric acid
Overview
Description
“®-2-aminomethyl butyric acid” is a derivative of butyric acid . Butyric acid, also known under the systematic name butanoic acid, is a straight-chain alkyl carboxylic acid . It is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils . It is also a product made exclusively by churning the cream which has been separated from warm milk .
Synthesis Analysis
Butyric acid is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis
The molecular formula of butyric acid is C3H7COOH . It is a typical carboxylic acid that reacts with bases and affects many metals .Chemical Reactions Analysis
Butyric acid is capable of altering host gene expression, partly due to their histone deacetylase inhibitor activity . At lower concentrations, it also causes accumulation of TH mRNA and protein, indicative of increased cell capacity to produce catecholamines .Physical and Chemical Properties Analysis
Butyric acid is a colorless liquid with an unpleasant odor, similar to vomit or body odor . It has a density of 0.9528 g/cm3 at 25 °C, a melting point of -5.1 °C, and a boiling point of 163.75 °C .Scientific Research Applications
1. Cancer Treatment and Hemoglobinopathies
(R)-2-Aminomethyl butyric acid, as a derivative of butyric acid, has implications in the treatment of colorectal cancer and hemoglobinopathies. Butyric acid acts as a biological response modifier, promoting cell differentiation, apoptosis, and cell growth control. Its role in hyperacetylation of histones and induction of immune cell-activating mediators aligns with its diverse stimulatory effects. Butyric acid and its derivatives, through experimental and clinical trials, have shown potential in cancer therapy, particularly colorectal cancer, and in the treatment of hemoglobinopathies (Pouillart, 1998).
2. Erythroid Differentiation in Cultured Cells
This compound, through its parent compound butyric acid, has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. Its effectiveness at low concentrations and the strict structural requirements for this induction offer insights into its potential applications in cellular differentiation and therapeutic development (Leder & Leder, 1975).
3. Biochemical and Pharmaceutical Production
The fermentative production of butyric acid, including its derivatives like this compound, has gained attention for applications in food, pharmaceuticals, animal feed, and cosmetics. Research focuses on improving microbial butyric acid production through strain engineering and novel fermentation processes, aiming for higher yield, purity, and productivity. This approach is considered environmentally friendly and aligns with the increasing demand for natural products (Jiang et al., 2018).
4. Diabetes and Insulin Sensitivity
Butyric acid derivatives have shown potential in the treatment of type 2 diabetes. Studies have indicated that certain derivatives can alleviate endoplasmic reticulum stress in cells and animals, normalize hyperglycemia, restore systemic insulin sensitivity, and enhance insulin action in liver, muscle, and adipose tissues. This indicates a potential therapeutic application of this compound in diabetes management (Özcan et al., 2006).
5. Gastrointestinal Health and Constipation
Butyric acid, a short-chain fatty acid, is a significant energy source for colonocytes and plays a role in gastrointestinal health. It has been used in the treatment of gastrointestinal disorders like functional constipation, with mechanisms including reduction in defecation pain and inflammation in the gut. This suggests possible applications of this compound in similar contexts (Pituch, Walkowiak, & Banaszkiewicz, 2013).
Mechanism of Action
Target of Action
The primary targets of ®-2-aminomethyl butyric acid, also known as (2R)-2-(aminomethyl)butanoic acid, are the cells in the gastrointestinal tract and peripheral tissues . This compound is produced endogenously in the body through the microbial fermentation of dietary fibers in the colon . It plays a significant role in the immune homeostasis of the colonic mucosa .
Mode of Action
®-2-aminomethyl butyric acid interacts with its targets in multiple ways. It acts as an agonist of free-fatty acid receptors, an inhibitor of pro-inflammatory pathways, an epigenetic modulating agent, and serves as an energy source . It also influences the microbiota residing in the gastrointestinal tract due to its bacteriostatic properties . Furthermore, it inhibits histone deacetylase, which plays a crucial role in the epigenetic regulation of gene expression .
Biochemical Pathways
The biochemical pathways of ®-2-aminomethyl butyric acid involve the fermentation of dietary fibers in the colon, leading to its production . It is part of the short-chain fatty acids (SCFAs), which also include acetic, propionic, and valeric acid . The functionality of these SCFAs facilitates catalytic upgrading to a broad range of compounds including aldehydes, esters, ketones, alcohols, alkanes, alkenes, and olefins .
Pharmacokinetics
The pharmacokinetics of ®-2-aminomethyl butyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of ®-2-aminomethyl butyric acid’s action are diverse. It contributes to cell proliferation, indicating a faster renewal of necrotic areas . It also suppresses tumor growth by inducing cytotoxic granzyme B+, interferon (IFN)-γ+, and tumor necrosis factor (TNF)-α+ CD8+ T cells . Furthermore, it has been implicated in down-regulating bacteria virulence .
Action Environment
The action of ®-2-aminomethyl butyric acid is influenced by environmental factors such as the composition of the diet and the health status of the individual . Its efficacy and stability can be affected by the pH conditions and the diversity of cell types encountered throughout the gastrointestinal tract .
Safety and Hazards
Future Directions
There is ongoing research into the benefits of butyric acid and its potential applications. For example, researchers are looking at the potential that butyric acid has for improving gut health . There are also studies on the influence of butyric acid+inulin supplements on gut microbiota changes caused by H. pylori eradication therapy .
Properties
IUPAC Name |
(2R)-2-(aminomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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